![molecular formula C26H27N3O B14993497 N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylbenzamide](/img/structure/B14993497.png)
N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylbenzamide
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Overview
Description
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethylbenzylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate benzamide, which is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzodiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce halogen atoms or other functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit monoamine oxidases or interact with G-protein coupled receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)benzamide: Lacks the benzodiazole ring but shares the benzamide structure.
2-Methylbenzimidazole: Contains a similar benzodiazole ring but lacks the benzamide moiety.
2,5-Dimethylbenzylamine: Shares the dimethylphenyl group but lacks the benzodiazole and benzamide structures.
Uniqueness
N-(1-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-METHYLBENZAMIDE is unique due to its combination of a benzodiazole ring and a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N3O |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C26H27N3O/c1-17-13-14-18(2)21(15-17)16-29-24-12-8-7-11-23(24)28-25(29)20(4)27-26(30)22-10-6-5-9-19(22)3/h5-15,20H,16H2,1-4H3,(H,27,30) |
InChI Key |
HYDZCWSVPFRCDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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